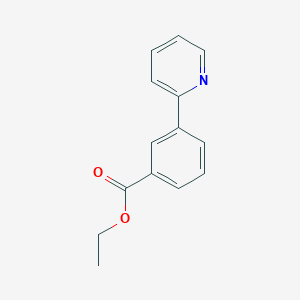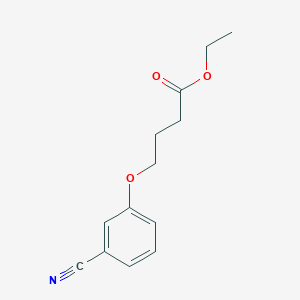![molecular formula C22H16N2O6S2 B8695170 1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 667938-12-7](/img/structure/B8695170.png)
1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with the molecular formula C22H16N2O6S2. This compound is characterized by the presence of two cyano groups and two sulfonate groups attached to a phenylene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]- typically involves the reaction of 2,3-dicyano-1,4-phenylenediamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The sulfonate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with molecular targets such as enzymes or receptors. The cyano groups can form hydrogen bonds or coordinate with metal ions, while the sulfonate groups can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-bis(4-methylphenylsulfonyloxy)phthalonitrile
- 3,6-bis(4-methylphenylsulfonyloxy)phthalonitrile
Uniqueness
1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]- is unique due to the presence of both cyano and sulfonate groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
667938-12-7 |
|---|---|
Formule moléculaire |
C22H16N2O6S2 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
[2,3-dicyano-4-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H16N2O6S2/c1-15-3-7-17(8-4-15)31(25,26)29-21-11-12-22(20(14-24)19(21)13-23)30-32(27,28)18-9-5-16(2)6-10-18/h3-12H,1-2H3 |
Clé InChI |
PWHUJYUONQLBNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C#N)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-1-(2,2-dimethylpropionyl)-3-methylpyrrolidin-2-one](/img/structure/B8695095.png)
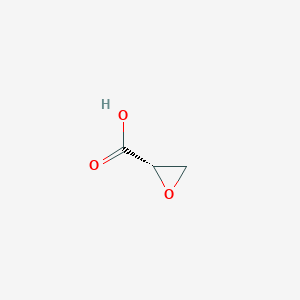
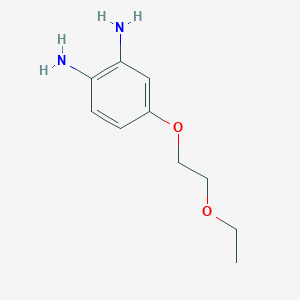
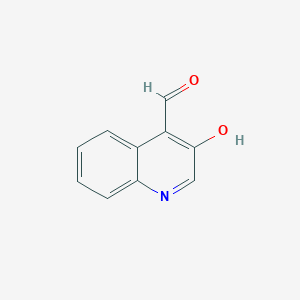
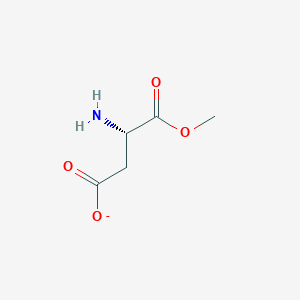

![2-[3,5-Bis(trifluoromethyl)phenoxy]acetamide](/img/structure/B8695137.png)

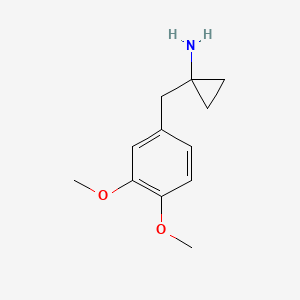
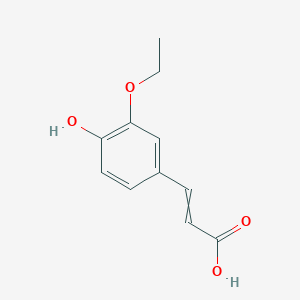

![Thieno[3,4-C]pyridine](/img/structure/B8695171.png)
